molecular formula C21H18N4O2S B2410383 (E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477195-15-6

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2410383
CAS No.: 477195-15-6
M. Wt: 390.46
InChI Key: MBLFYSILLKXZRF-KOEQRZSOSA-N
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Description

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the thiazole ringSpecific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a benzodioxole moiety, a thiazole ring, and a cyanide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(4-propan-2-ylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13(2)14-3-6-16(7-4-14)24-25-17(10-22)21-23-18(11-28-21)15-5-8-19-20(9-15)27-12-26-19/h3-9,11,13,24H,12H2,1-2H3/b25-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLFYSILLKXZRF-KOEQRZSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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